molecular formula C4H4KN3O4 B15494327 potassium,4,6-dioxo-1H-1,3,5-triazine-2-carboxylate

potassium,4,6-dioxo-1H-1,3,5-triazine-2-carboxylate

Cat. No.: B15494327
M. Wt: 197.19 g/mol
InChI Key: KTQNWSAHEBTPFD-UHFFFAOYSA-M
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Description

Properties

Molecular Formula

C4H4KN3O4

Molecular Weight

197.19 g/mol

IUPAC Name

potassium;4,6-dioxo-1,3,5-triazinane-2-carboxylate

InChI

InChI=1S/C4H5N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h1H,(H,8,9)(H3,5,6,7,10,11);/q;+1/p-1

InChI Key

KTQNWSAHEBTPFD-UHFFFAOYSA-M

Canonical SMILES

C1(NC(=O)NC(=O)N1)C(=O)[O-].[K+]

Origin of Product

United States

Biological Activity

Potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate, also known as oxonic acid potassium salt, is a compound with significant biological activity. Its unique structural features and properties make it a valuable subject of study in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5_5H4_4KN3_3O4_4
  • Molecular Weight : Approximately 195.17 g/mol
  • Appearance : Off-white solid
  • Melting Point : ~300°C
  • Solubility : Highly soluble in hot water

The compound features a triazine ring with two carbonyl groups and a carboxylate moiety, which contributes to its reactivity and biological properties.

Uricase Inhibition

One of the primary biological activities of potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate is its role as an inhibitor of uricase , an enzyme that catalyzes the oxidation of uric acid to allantoin. This inhibition is particularly relevant in the treatment of conditions like gout and hyperuricemia. By modulating uric acid levels, the compound can help alleviate symptoms associated with these conditions.

Modulation of Drug Metabolism

The compound has been shown to influence the phosphorylation of 5-fluorouracil (5-FU), a chemotherapeutic agent used in cancer treatment. Potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate alters the toxicity profile of 5-FU by enhancing its activation through phosphorylation. This property suggests potential applications in cancer therapy where drug metabolism modulation is crucial.

The biological activity of potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate can be attributed to its interactions with various metabolic pathways and enzymes:

  • Uricase Inhibition : By binding to the active site of uricase, it prevents the conversion of uric acid to allantoin.
  • Drug Interaction : The compound may interact with enzymes involved in drug metabolism, thereby affecting the pharmacokinetics and pharmacodynamics of co-administered drugs.

Comparative Analysis with Other Compounds

Compound NameCAS NumberKey FeaturesUnique Aspects
Oxonate24183644Uricase inhibitorDirectly involved in modulating drug metabolism
Allopurinol58-66-8Xanthine oxidase inhibitorMore broadly used for gout treatment
Oteracil Potassium2723920Modulates 5-fluorouracil toxicitySpecific interaction with pyrimidine pathways
Potassium Hydroxide1310-58-3Strong baseUsed primarily for pH adjustment

The dual functionality of potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate as both a uricase inhibitor and a modulator of drug metabolism distinguishes it from other therapeutic agents.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate:

  • Gout Management : Clinical trials have demonstrated that this compound effectively reduces serum uric acid levels in patients with gout by inhibiting uricase activity.
  • Cancer Therapy : Research indicates that by enhancing the activation of 5-FU through its metabolic pathways, potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate can improve treatment outcomes for certain cancers.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Thermal and Spectral Data
Compound Melting Point (°C) ¹H NMR (δ, ppm) ³¹P NMR (δ, ppm) Key References
Potassium oxonate 300 Not reported Not applicable
Compound 4 Not reported 3.25 (s, CH₃), 4.10 (m, CH₂Cl) 15.2
Compound 6 Not reported 3.30 (s, CH₃), 7.80 (s, S=O) -5.8

Q & A

Q. Methodological Notes

  • Data Contradictions : Cross-validate physicochemical properties (e.g., solubility) through replicate experiments.
  • Experimental Design : Prioritize structural characterization (X-ray/NMR) to confirm batch consistency, especially for coordination studies .
  • Safety Protocols : Adopt ALARA principles despite low hazard classification .

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